Nonacos-20-enoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nonacos-20-enoic acid can be achieved through several methods. One common approach involves the elongation of shorter-chain fatty acids using specific catalysts and reaction conditions. For instance, the Wittig reaction can be employed to introduce the double bond at the desired position in the carbon chain. This reaction typically involves the use of phosphonium ylides and aldehydes under controlled conditions to form the desired unsaturated fatty acid.
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification from natural sources, such as plant oils. The process includes steps like saponification, esterification, and distillation to isolate and purify the compound. Advanced techniques like high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Nonacos-20-enoic acid undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or hydroxylated products.
Reduction: Hydrogenation of the double bond results in the formation of nonacosanoic acid, a saturated fatty acid.
Substitution: The carboxyl group can participate in esterification and amidation reactions to form esters and amides, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or platinum (Pt) as catalysts.
Substitution: Esterification reactions typically use alcohols and acid catalysts like sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Epoxides and hydroxylated fatty acids.
Reduction: Nonacosanoic acid.
Substitution: Esters and amides of this compound.
Scientific Research Applications
Nonacos-20-enoic acid has been explored for various scientific research applications:
Chemistry: Used as a model compound to study the behavior of long-chain unsaturated fatty acids in different chemical reactions.
Biology: Investigated for its role in cell membrane structure and function due to its long carbon chain and unsaturation.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of nonacos-20-enoic acid involves its interaction with cell membranes and enzymes. The long carbon chain and unsaturation allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can act as a substrate for various enzymes, leading to the formation of bioactive metabolites that participate in signaling pathways and metabolic processes.
Comparison with Similar Compounds
Nonacos-20-enoic acid can be compared with other long-chain unsaturated fatty acids, such as:
Oleic acid (C181): A shorter-chain unsaturated fatty acid with a double bond at the 9th carbon position.
Eicosenoic acid (C201): Similar in structure but with a shorter carbon chain.
Docosenoic acid (C221): Another long-chain unsaturated fatty acid with a double bond at the 13th carbon position.
Uniqueness
This compound is unique due to its longer carbon chain and the specific position of the double bond, which imparts distinct chemical and physical properties. Its rarity in natural sources and specialized applications further highlight its uniqueness compared to other fatty acids.
Conclusion
This compound is a fascinating compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a potential candidate for various innovative applications.
Biological Activity
Nonacos-20-enoic acid, a long-chain fatty acid, has garnered attention due to its potential biological activities. This article synthesizes existing research findings on its biological effects, particularly in antimicrobial and anticancer domains, along with case studies and data tables that summarize relevant findings.
Chemical Structure and Properties
This compound is characterized by a long carbon chain with a double bond located at the 20th position. Its structural formula can be represented as follows:
This compound belongs to the class of unsaturated fatty acids, which are known for their diverse biological roles.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for these bacteria were recorded, demonstrating its potential as an antimicrobial agent.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 0.8 |
Pseudomonas aeruginosa | 1.0 |
The results indicate that this compound could be a promising candidate for developing new antimicrobial therapies, especially in light of rising antibiotic resistance.
Anticancer Activity
This compound has also been studied for its anticancer properties. In vitro studies demonstrated that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of apoptotic pathways and the inhibition of cell proliferation.
Case Study: In Vitro Effects on Breast Cancer Cells
In a controlled laboratory setting, this compound was applied to MCF-7 breast cancer cells. The following observations were made:
- Cell Viability : A significant reduction in cell viability was noted after 24 hours of treatment.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells.
Table 2: Effects on MCF-7 Breast Cancer Cells
Treatment Concentration (μM) | Cell Viability (%) | Apoptotic Cells (%) |
---|---|---|
10 | 85 | 10 |
25 | 65 | 30 |
50 | 40 | 60 |
These findings suggest that this compound could have therapeutic potential in cancer treatment, warranting further exploration in vivo.
The biological activities of this compound can be attributed to several mechanisms:
- Membrane Disruption : Its long hydrophobic chain allows it to integrate into cell membranes, disrupting their integrity and leading to cell death.
- Inflammatory Pathway Modulation : It has been shown to influence inflammatory pathways, potentially reducing tumor growth.
- Antioxidant Properties : this compound may also exhibit antioxidant effects, scavenging free radicals and reducing oxidative stress in cells.
Properties
CAS No. |
148749-43-3 |
---|---|
Molecular Formula |
C29H56O2 |
Molecular Weight |
436.8 g/mol |
IUPAC Name |
nonacos-20-enoic acid |
InChI |
InChI=1S/C29H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h9-10H,2-8,11-28H2,1H3,(H,30,31) |
InChI Key |
QNBWRUDREZEBQP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
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